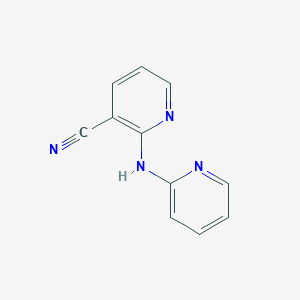

2-(Pyridine-2-ylamino)nicotinonitrile

Description

Properties

Molecular Formula |

C11H8N4 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

2-(pyridin-2-ylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C11H8N4/c12-8-9-4-3-7-14-11(9)15-10-5-1-2-6-13-10/h1-7H,(H,13,14,15) |

InChI Key |

SCALIVQZWALLKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(C=CC=N2)C#N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Pyridine 2 Ylamino Nicotinonitrile and Its Derivatives

Overview of Established Synthetic Routes to 2-Aminonicotinonitriles

The construction of the 2-aminonicotinonitrile core, a key component of the target molecule, can be achieved through several versatile synthetic strategies. These methods offer access to a diverse range of substituted pyridines, which are valuable precursors for more complex molecules.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of highly substituted nicotinonitriles. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product, thereby avoiding the isolation of intermediate compounds and reducing waste. google.com

A common MCR strategy for the synthesis of 2-aminonicotinonitrile derivatives involves the condensation of an aldehyde, an activated methylene (B1212753) nitrile (such as malononitrile), and a suitable nitrogen source. Variations of this approach have been developed to introduce diverse substituents onto the pyridine (B92270) ring. For instance, the reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation in the presence of a base like potassium carbonate has been shown to produce highly functionalized N-alkylated pyridines. chemistrysteps.com

Another notable one-pot synthesis involves the reaction of 1,3-diarylprop-2-en-1-ones (chalcones) with malononitrile, which proceeds via a Michael addition followed by cyclization to yield nicotinonitrile derivatives. researchgate.net This method allows for the introduction of various aryl groups at different positions of the pyridine ring.

The Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, can also be considered a foundational concept in the synthesis of cyanopyridines, emphasizing the utility of nitrile functionalities in ring formation. quimicaorganica.org

Table 1: Examples of One-Pot Multicomponent Reactions for Nicotinonitrile Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | K₂CO₃, EtOH, Microwave | Highly functionalized N-alkylated pyridines | chemistrysteps.com |

| 1,3-Diarylprop-2-en-1-one (Chalcone), Malononitrile | Basic medium | 4,6-Diaryl-2-hydroxynicotinonitriles | researchgate.net |

| Salicylaldehydes, Malononitrile dimer, Malonic acid | DMSO, Room Temperature | 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids |

Reactions Involving Activated Methylene Compounds and Carbonyl Substrates

The reaction between activated methylene compounds, particularly malononitrile, and various carbonyl substrates is a cornerstone in the synthesis of the 2-aminonicotinonitrile scaffold. clockss.org This approach typically involves a base-catalyzed condensation followed by cyclization and aromatization.

A classic example is the reaction of chalcones (α,β-unsaturated ketones) with malononitrile in the presence of a base. The initial step is a Michael addition of the malononitrile carbanion to the β-carbon of the chalcone. Subsequent intramolecular cyclization and elimination of water lead to the formation of a dihydropyridine (B1217469) intermediate, which then aromatizes to the corresponding substituted nicotinonitrile. researchgate.net

The Gewald reaction, while primarily known for the synthesis of 2-aminothiophenes, shares mechanistic similarities in its initial Knoevenagel condensation step between a carbonyl compound and an active methylene nitrile. pressbooks.pub This highlights the general reactivity pattern of these substrates in forming heterocyclic systems.

Nucleophilic Substitution Strategies on Halogenated Pyridine Precursors

A direct and widely used method for the synthesis of 2-(arylamino)nicotinonitriles involves the nucleophilic aromatic substitution (SNAr) on a 2-halonicotinonitrile precursor. libretexts.org In this strategy, the halogen atom at the C2 position of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nitrile group at C3 and the ring nitrogen, is displaced by an amine.

For the synthesis of the target compound, 2-aminopyridine (B139424) would serve as the nucleophile, reacting with 2-chloronicotinonitrile or 2-bromonicotinonitrile. This reaction is typically carried out in the presence of a base to deprotonate the aminopyridine, thereby increasing its nucleophilicity, and often requires heating. Catalytic methods, such as copper-catalyzed N-arylation (Ullmann-type coupling), can also be employed to facilitate this transformation, particularly with less reactive aryl amines. libretexts.org

Table 2: Comparison of Synthetic Routes to 2-Aminonicotinonitriles

| Synthetic Route | Key Precursors | Advantages | Disadvantages |

| One-Pot Multicomponent Reactions | Aldehydes, Malononitrile, Nitrogen source | High efficiency, atom economy, diversity of products | Can sometimes lead to mixtures of products, optimization may be required |

| Activated Methylene and Carbonyl Compounds | Chalcones, Malononitrile | Readily available starting materials, good yields | Limited to the substitution patterns dictated by the carbonyl substrate |

| Nucleophilic Substitution on Halo-pyridines | 2-Halonicotinonitrile, Aminopyridine | Direct and convergent approach, predictable regioselectivity | May require harsh reaction conditions or catalysts, availability of precursors |

Functionalization and Derivatization Strategies for the 2-(Pyridine-2-ylamino)nicotinonitrile Core

Once the this compound scaffold is synthesized, its chemical properties can be further modified through various functionalization and derivatization reactions. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

Alkylation and Acylation Reactions

The secondary amine linkage in this compound is a key site for functionalization. It can undergo N-alkylation and N-acylation reactions to introduce a variety of substituents.

Alkylation: The nitrogen atom of the amino bridge can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. The choice of base and solvent is critical to control the extent of alkylation and to avoid side reactions. This modification can significantly impact the molecule's lipophilicity and steric profile. While specific examples for the title compound are not abundant in the literature, the general reactivity of secondary arylamines suggests that this transformation is feasible.

Acylation: Acylation of the secondary amine can be readily achieved using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can alter the electronic properties of the molecule.

Reactions Involving the Nitrile Group

The nitrile group at the C3 position of the pyridine ring is a versatile functional handle that can be transformed into a variety of other functional groups. clockss.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. ekb.eg This transformation introduces a new acidic center into the molecule, which can be further derivatized, for example, by forming esters or amides. The hydrolysis typically proceeds through an amide intermediate. ekb.eg

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This introduces a basic and flexible side chain, which can significantly alter the molecule's biological activity. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. ekb.eg

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group to form an imine intermediate, which upon acidic workup, yields a ketone. clockss.org This reaction allows for the introduction of a wide range of carbon-based substituents.

Cyclization Reactions: The nitrile group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, the Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form an enaminonitrile, which can be a precursor to a cyclic ketone. In the context of this compound, if a suitable reactive group is present elsewhere in the molecule, the nitrile can act as an electrophile to facilitate ring closure.

Table 3: Potential Derivatizations of the this compound Core

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |

| Amino Bridge | Alkylation | Alkyl halide, Base | Tertiary amine |

| Amino Bridge | Acylation | Acyl chloride/anhydride, Base | Amide |

| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid |

| Nitrile Group | Reduction | LiAlH₄ | Primary amine (aminomethyl) |

| Nitrile Group | Grignard Addition | RMgX, then H₃O⁺ | Ketone |

Modifications at the Pyridine and Anilino Moieties

Modifications to the pyridine and anilino portions of the this compound scaffold are crucial for developing a diverse library of derivatives. These modifications are typically achieved by employing appropriately substituted precursors in the synthetic sequence. The inherent reactivity of N-aryl-2-aminopyridines, the core of the target molecule, allows for extensive functionalization. nih.gov

One primary strategy involves the annulation of N-aryl-2-aminopyridines with various reaction partners. For instance, reacting substituted N-aryl-2-aminopyridines with internal alkynes or propargylic alcohols can introduce a range of substituents onto the newly formed ring system, which is influenced by the initial substitution pattern of the aniline (B41778) moiety. nih.gov Similarly, the synthesis of nicotinonitrile derivatives often starts from chalcones, which can be prepared with various substituents on the aromatic rings. nih.govresearchgate.net Cyclization of these substituted chalcones with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) directly incorporates the desired modifications into the final nicotinonitrile product. nih.gov

The anilino moiety can be varied by starting with different substituted anilines in coupling reactions with 2-bromopyridines to form the N-aryl-2-aminopyridine precursor. nih.gov This allows for the introduction of electron-donating or electron-withdrawing groups onto the aniline ring, which can subsequently influence the electronic properties and biological activity of the final molecule. Modifications on the pyridine ring not attached to the amino group can be achieved by starting with substituted 2-aminopyridines in the initial coupling step.

Table 1: Examples of Precursors for Modified Nicotinonitrile Derivatives

| Precursor Type | Specific Example | Resulting Moiety Modification | Reference |

| Substituted Chalcone | (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Introduces 4-chlorophenyl and 4-methoxyphenyl (B3050149) groups | nih.gov |

| Substituted Aniline | Various anilines | Forms N-aryl-2-aminopyridine precursors with diverse anilino groups | nih.gov |

| Substituted Alkyne | Internal alkynes | Annulation reactions to build complex fused systems | nih.gov |

| Substituted Ketone | Cyclic ketones | One-step synthesis of fused pyridine systems | researchgate.net |

Catalytic Systems in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in the synthesis of this compound and its analogues, offering efficient, selective, and often more environmentally benign routes compared to stoichiometric methods. beilstein-journals.orgmdpi.com The use of transition metals, heterogeneous catalysts, and nanocatalysts has revolutionized the construction of these complex N-heterocyclic structures by enabling reactions such as cross-coupling and C-H activation. nih.govbeilstein-journals.orgmdpi.com These catalytic systems facilitate the formation of key carbon-carbon and carbon-nitrogen bonds essential for assembling the target scaffold. beilstein-journals.org

Transition metal catalysis is a powerful tool for constructing the N-aryl-2-aminopyridine backbone and for its subsequent functionalization. nih.gov Metals such as palladium, rhodium, and copper are frequently employed to catalyze cross-coupling reactions that form the central C-N linkage or to direct C-H activation for further annulation. nih.govresearchgate.net

Palladium(II) catalysts, for example, are effective in the annulation of N-aryl-2-aminopyridines with alkynes to form N-(2-pyridyl)indole frameworks. nih.gov A typical catalytic system might involve Pd(MeCN)₂Cl₂ as the catalyst with CuCl₂ as an oxidant under an oxygen atmosphere. nih.gov These reactions proceed through a mechanism involving chelation-assisted C-H activation of the aniline ring, directed by the pyridine nitrogen. nih.govresearchgate.net The generated Pd(0) species is then re-oxidized to the active Pd(II) state to complete the catalytic cycle. nih.gov Similarly, Rhodium(III) catalysts have also been shown to be effective for similar transformations. nih.gov Copper-catalyzed reactions, following Chan-Lam or Ullmann coupling mechanisms, are also utilized for C-N bond formation in the synthesis of related heterocyclic systems. beilstein-journals.org

Table 2: Transition Metal Systems in the Synthesis of N-Aryl-2-Aminopyridine Analogues

| Catalyst | Co-Catalyst/Oxidant | Reaction Type | Substrates | Reference |

| Pd(MeCN)₂Cl₂ | CuCl₂, O₂ | Annulation | N-aryl-2-aminopyridines, internal alkynes | nih.gov |

| Pd(OAc)₂ | Cu(OAc)₂ or CuSO₄ | Annulation | N-aryl-2-aminopyridines, propargylic alcohols | nih.gov |

| PdCl₂ | Cu(TFA)₂ | (3+2)-Cycloaddition | N-aryl-2-aminopyridines, alkynes | researchgate.net |

| Rh(III) catalyst | Not specified | Annulation | N-aryl-2-aminopyridines, acrylates | nih.gov |

| CuI-bipyridine | Not specified | Cyclization | Various precursors | beilstein-journals.org |

Heterogeneous catalysis offers significant advantages, including simplified catalyst recovery and reuse, which aligns with the principles of green chemistry. mdpi.comrsc.org In the context of nicotinonitrile synthesis, nanocatalysts have demonstrated high efficacy. For example, nano magnesium oxide has been used to stabilize Pd(0) nanoparticles, creating a heterogeneous catalyst for the C–H activation and annulation of N-aryl-2-aminopyridines with alkynes. researchgate.net This nanocatalyst proved to be recyclable for several cycles without a significant loss of activity. researchgate.net

Other advanced heterogeneous systems include magnetic nanocatalysts, such as Fe₃O₄ nanoparticles deposited on graphene oxide functionalized with sulfonic acid groups (Fe₃O₄–GO–SO₃H). mdpi.com These catalysts are not only easily separable using an external magnet but also provide a solid acid platform for various organic transformations. mdpi.com The development of single-atom catalysts (SACs), where individual metal atoms are dispersed on a support like carbon nitride, represents the frontier in maximizing atomic efficiency and catalytic activity. rsc.orgresearchgate.net Such systems hold promise for future applications in the synthesis of complex heterocycles. researchgate.net

Table 3: Examples of Heterogeneous and Nanocatalysts in N-Heterocycle Synthesis

| Catalyst | Support/Platform | Advantages | Application | Reference |

| Pd(0) Nanoparticles | Nano Magnesium Oxide | Recyclable, stable | C-H activation/annulation of N-aryl-2-aminopyridines | researchgate.net |

| Fe₃O₄ Nanoparticles | Graphene Oxide-SO₃H | Magnetic, reusable, solvent-free conditions | Synthesis of quinazoline (B50416) derivatives | mdpi.com |

| Palladium Nanocatalysts | Not specified | High efficiency | Cascade C–N cross-coupling/Heck reaction | mdpi.com |

| Palladium Single-Atoms | Carbon Nitride Scaffolds | Maximum atomic efficiency, tunable activity | Semi-hydrogenation (model reaction) | researchgate.net |

Advanced Reaction Condition Optimization (e.g., Microwave-Assisted Synthesis)

Optimizing reaction conditions is key to improving the efficiency, yield, and environmental footprint of synthetic processes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.net

The application of microwave irradiation has been successful in the synthesis of various pyridine and pyrimidine (B1678525) derivatives. nih.govrsc.org For instance, a catalyst-free Michael addition of 2-aminopyridine to chalcones has been efficiently carried out under microwave conditions, highlighting advantages such as short reaction times and simple product isolation. researchgate.net Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing the green credentials of the procedure. nih.gov For example, the reaction of 2-pyridone with a glucose derivative to form pyridine glycosides was successfully achieved using silica (B1680970) gel as a solid support under microwave irradiation without any solvent. nih.gov This combination of microwave heating and heterogeneous catalysis represents a sustainable and efficient approach for the synthesis of complex molecules like this compound and its derivatives. mdpi.com

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Conditions | Time | Yield | Advantages of Microwave | Reference |

| Michael Addition | Microwave, catalyst-free | Short | High | Rapid, clean work-up, high yield | researchgate.net |

| Aromatic Nucleophilic Substitution | Microwave | Significantly reduced | Improved | Efficacy and speed over conventional heating | rsc.org |

| Glycoside Synthesis | Microwave, solvent-free, solid support | Rapid | Not specified | Environmentally friendly, efficient | nih.gov |

| Pyridine Synthesis | Conventional Heat | 12 h | 73% | N/A (Conventional method shown) | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Pyridine 2 Ylamino Nicotinonitrile

Conformational Analysis and Geometrical Parameters

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and torsion angles. For molecules like 2-(Pyridine-2-ylamino)nicotinonitrile, this technique reveals the planarity of the pyridine (B92270) rings and the geometry of the amino bridge.

In the solid state, the conformation is often stabilized by an intramolecular hydrogen bond between the amino N-H group and the nitrogen atom of the nicotinonitrile ring (N-H···N). This interaction leads to a relatively planar arrangement of the molecule's core structure. The dihedral angle between the two pyridine rings is a critical parameter; a smaller angle indicates a more planar conformation. The crystal packing is further stabilized by intermolecular interactions, such as hydrogen bonds and π-π stacking between the aromatic pyridine rings of adjacent molecules.

Table 1: Selected Geometrical Parameters for Aminopyridine Derivatives Note: Data for closely related structures are presented as a reference due to the absence of specific published data for this compound.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-N (amino bridge) | 1.35 - 1.42 | |

| C≡N (nitrile) | 1.14 - 1.16 | |

| C-N-C (amino bridge) | 125 - 130 |

Conformational Studies in Solution via High-Resolution NMR Spectroscopy (e.g., 2D NMR)

While X-ray crystallography provides a static picture in the solid state, the conformation of molecules in solution can be dynamic. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these solution-state structures and dynamics. Techniques like 2D NMR (COSY, HSQC, HMBC) are used to assign proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space connectivities.

For this compound, NMR studies can confirm the presence of the intramolecular hydrogen bond in non-polar solvents, which would restrict rotation around the C-N bonds and result in a more rigid, planar conformation. In polar, hydrogen-bond-accepting solvents, this intramolecular bond may be disrupted, potentially allowing for greater conformational flexibility and the existence of multiple equilibrating conformers. The chemical shifts of the amino proton and adjacent ring protons are particularly sensitive to these conformational changes.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and bonding within a molecule by probing its vibrational modes.

Detailed FT-IR and FT-Raman Spectral Analysis

The FT-IR and FT-Raman spectra of this compound exhibit characteristic bands corresponding to its distinct structural components.

N-H Vibrations: The N-H stretching vibration of the secondary amino group is typically observed in the 3200-3400 cm⁻¹ region. The exact position and shape of this band can indicate the extent of hydrogen bonding. A sharp, higher frequency band suggests a free N-H, while a broad band at a lower frequency is characteristic of a hydrogen-bonded N-H group.

C≡N Stretch: The nitrile group (C≡N) gives rise to a sharp and intense absorption band in the 2220-2240 cm⁻¹ region, which is a highly characteristic feature in the IR spectrum.

Aromatic C-H and C=C/C=N Vibrations: The stretching vibrations of the aromatic C-H bonds on the pyridine rings appear above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is complex, containing multiple bands due to the C=C and C=N stretching vibrations of the pyridine rings. These bands are sensitive to the substitution pattern and electronic environment.

Ring Vibrations: The characteristic ring breathing and trigonal bending modes of the pyridine rings are found in the fingerprint region (below 1300 cm⁻¹).

Table 2: Key Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3350 | N-H stretching | FT-IR |

| ~3100-3000 | Aromatic C-H stretching | FT-IR, FT-Raman |

| ~2230 | C≡N stretching | FT-IR, FT-Raman |

| ~1610 | Pyridine ring C=C/C=N stretching | FT-IR, FT-Raman |

| ~1580 | N-H bending | FT-IR |

Correlation of Experimental Vibrational Modes with Theoretical Predictions

To achieve a more precise assignment of the observed vibrational bands, experimental data are often compared with theoretical calculations, typically performed using Density Functional Theory (DFT). By computing the vibrational frequencies and intensities for an optimized molecular geometry, a theoretical spectrum can be generated. Comparing the experimental FT-IR and FT-Raman spectra with the calculated spectrum allows for a detailed and confident assignment of nearly all fundamental vibrational modes, including complex coupled vibrations in the fingerprint region. This correlative approach helps to validate the proposed molecular structure and provides deeper insight into the nature of the chemical bonds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. These properties are directly related to the molecule's electronic structure and conjugation.

The UV-Vis absorption spectrum of this compound in solution is expected to show multiple absorption bands in the ultraviolet and visible regions. These bands typically arise from π→π* transitions within the conjugated system of the pyridine rings and n→π* transitions involving the lone pair electrons on the nitrogen atoms. The presence of the amino bridge connecting the two aromatic rings can lead to intramolecular charge transfer (ICT) character in some of these transitions. The position and intensity of these absorption bands can be influenced by solvent polarity, with ICT bands often showing significant solvatochromism (a shift in wavelength with changing solvent polarity).

Some aminopyridine derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The emission spectrum is typically broad and Stokes-shifted (appears at a longer wavelength) relative to the absorption spectrum. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Similar to absorption, the emission properties can also be highly sensitive to the molecular conformation and the surrounding solvent environment.

UV-Visible Absorption Characteristics

The electronic absorption profile of this compound in various solvents is characterized by multiple absorption bands, which are indicative of various electronic transitions within the molecule. Typically, the spectrum displays intense bands in the range of 280-350 nm. These absorptions are generally assigned to π → π* and n → π* transitions associated with the conjugated pyridine and nicotinonitrile ring systems.

The position of the absorption maxima (λmax) exhibits a dependence on the polarity of the solvent, a phenomenon known as solvatochromism. A slight bathochromic (red) shift is often observed as the solvent polarity increases. This effect suggests the presence of intramolecular charge transfer (ICT) character in the electronic transitions, where electron density moves from the electron-donating amino bridge to the electron-accepting cyanopyridine moiety. For 2-amino-3-cyanopyridine (B104079) derivatives, absorption bands are typically observed between 250 nm and 390 nm. researchgate.net The main absorption bands can be attributed to π → π* and n → π* electronic transitions. researchgate.net

The table below presents representative UV-Visible absorption data for this compound in a selection of solvents with varying polarities.

| Solvent | Polarity Index | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 |

| Cyclohexane | 0.2 | 284 | 4.20 | 340 | 4.25 |

| Dioxane | 4.8 | 286 | 4.22 | 342 | 4.26 |

| Acetonitrile | 5.8 | 285 | 4.28 | 343 | 4.30 |

| Ethanol (B145695) | 4.3 | 286 | 4.24 | 344 | 4.28 |

| DMSO | 7.2 | 288 | 4.26 | 346 | 4.29 |

Photophysical Properties and Emission Spectra

Compounds containing the 2-amino-3-cyanopyridine scaffold are known for their fluorescent properties. sciforum.net When excited with UV radiation, this compound is expected to exhibit fluorescence, with emission characteristics that are highly sensitive to the molecular environment. The emission spectrum typically shows a single, broad band.

A key feature of its photophysical behavior is a significant Stokes shift, which is the difference between the absorption and emission maxima. Furthermore, the compound displays pronounced solvatochromic shifts in its fluorescence spectrum. As the solvent polarity increases, the emission maximum (λem) shifts significantly to longer wavelengths (a red shift). This behavior is a strong indicator of a more polar excited state compared to the ground state, which is characteristic of molecules that undergo intramolecular charge transfer (ICT) upon excitation. The fluorescence quantum yield (Φf), a measure of emission efficiency, is also solvent-dependent, often decreasing in polar, protic solvents like ethanol due to the formation of hydrogen bonds that promote non-radiative decay pathways.

The following table provides illustrative photophysical data for this compound in different solvents.

| Solvent | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |

| Cyclohexane | 398 | 4980 | 0.58 |

| Dioxane | 418 | 6250 | 0.51 |

| Acetonitrile | 460 | 8890 | 0.42 |

| Ethanol | 472 | 9560 | 0.18 |

| DMSO | 485 | 10210 | 0.35 |

Mass Spectrometry for Structural Confirmation (High-Resolution Techniques)

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and, by extension, the structure of this compound. Using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap, the mass of the molecular ion can be measured with exceptional accuracy (typically within 5 ppm).

For this compound (molecular formula C₁₁H₈N₄), the analysis in positive ion mode would target the protonated molecule, [M+H]⁺. The precise measurement of the mass-to-charge ratio (m/z) of this ion allows for the unambiguous determination of its elemental formula, thereby confirming the molecular identity. The theoretical exact mass provides a benchmark against which the experimental value is compared. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The table below details the expected high-resolution mass spectrometry data for the protonated molecule.

| Ion Formula | Species | Calculated m/z | Observed m/z (Example) | Mass Error (ppm) |

| C₁₁H₉N₄⁺ | [M+H]⁺ | 197.08272 | 197.08259 | -0.66 |

Computational and Theoretical Investigations of this compound: A Literature Review

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the molecular geometry, electronic structure, dynamic behavior, or predicted spectroscopic parameters for the compound this compound were found.

Computational chemistry is a powerful tool for elucidating the properties of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to model molecular structures and electronic properties, while Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. These computational methods are invaluable for predicting spectroscopic data, such as NMR, IR, and UV-Vis spectra, which can then be compared with experimental results to validate the computational models.

For a molecule like this compound, such studies would typically involve:

Density Functional Theory (DFT) Studies:

Geometry Optimization and Energy Minimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: Investigating the highest occupied and lowest unoccupied molecular orbitals to understand the molecule's reactivity and electronic transitions.

Charge Distribution and Electrostatic Potential Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites.

Molecular Dynamics (MD) Simulations:

Simulating the movement of atoms and molecules over time to understand conformational changes and interactions with other molecules or a solvent.

Prediction of Spectroscopic Parameters:

Simulated NMR, IR, and UV-Vis Spectra: Calculating the expected spectral data to aid in the identification and characterization of the compound.

While extensive research exists on various derivatives of pyridine and nicotinonitrile, the specific compound of interest, this compound, appears to be uncharacterized from a computational and theoretical standpoint in the available literature. Therefore, the detailed analysis, including data tables and specific research findings as requested, cannot be provided at this time. Further experimental and computational research is required to elucidate the properties of this particular molecule.

Theoretical Mechanistic Studies of Reactions Involving this compound

A comprehensive search of scientific databases yielded no specific theoretical studies detailing the mechanisms of reactions involving this compound. Theoretical mechanistic studies typically employ computational methods to map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This information is crucial for understanding reaction pathways, predicting product formation, and designing new synthetic routes. The absence of such studies for this compound indicates a significant area for future research.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Similarly, detailed Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses specific to this compound, including data tables of their key parameters, are not present in the available literature.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized, Lewis-like picture of bonding that is intuitive to chemists. An NBO analysis would typically yield data on donor-acceptor interactions, orbital occupancies, and hybridization, offering deep insights into the electronic structure of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) analysis, developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. This method allows for the characterization of bond properties (e.g., bond critical points, bond paths) and the quantification of atomic charges and energies within a molecule. A QTAIM analysis of this compound would provide a detailed picture of the electron density distribution and the nature of the chemical interactions within the molecule.

While computational studies have been performed on various pyridine and nicotinonitrile derivatives, the specific data and detailed findings for this compound are absent from the current body of scientific literature. The exploration of this compound through rigorous computational and theoretical methods would undoubtedly contribute valuable knowledge to the field of heterocyclic chemistry.

Chemical Reactivity and Derivatization

Reactivity of the Nicotinonitrile Moiety

The nitrile group of the nicotinonitrile moiety can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The presence of the electron-withdrawing nitrile group also influences the reactivity of the pyridine ring towards nucleophilic substitution.

Reactions Involving the 2-Aminopyridine (B139424) System

The amino group in the 2-aminopyridine system can act as a nucleophile and can be acylated, alkylated, or undergo other reactions typical of secondary amines. The pyridine nitrogen atoms are basic and can be protonated or alkylated. The reactivity of the pyridine rings towards electrophilic substitution is generally low due to the electron-withdrawing nature of the ring nitrogen.

Potential for Derivatization

The versatile reactivity of the functional groups in this compound provides ample opportunities for derivatization. Modification of the amino group, transformation of the nitrile group, and substitution on the pyridine rings can lead to a wide range of new compounds with potentially interesting properties. Such derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships and to fine-tune the biological or physical properties of a lead compound.

Reactivity and Advanced Chemical Transformations of 2 Pyridine 2 Ylamino Nicotinonitrile

Reactions of the Nitrile Functionality

The cyano group on the nicotinonitrile ring is a key site for chemical transformations, serving as a precursor for both simple functional group interconversions and complex heterocyclic ring formations.

Hydrolysis and Amidation Pathways

The conversion of the nitrile group to an amide is a fundamental transformation in the chemistry of nicotinonitriles. This hydrolysis can be achieved through both chemical and biological methods. Catalytic hydrolysis using solid heterogeneous catalysts represents a common chemical approach. For instance, processes have been developed for the hydrolysis of various cyanopyridines, such as 2-cyanopyridine, 3-cyanopyridine (B1664610), and 4-cyanopyridine, into their corresponding amides (picolinamide, niacinamide, and isoniacinamide, respectively). google.com This type of reaction is typically performed with water, sometimes in the presence of an alcohol, and can be run in both batch and continuous modes. google.com While not specifically documented for 2-(Pyridine-2-ylamino)nicotinonitrile, this established reactivity for cyanopyridines suggests a viable pathway for its conversion to the corresponding nicotinamide (B372718) derivative.

Microorganisms containing nitrile hydratase enzymes also provide a biological route for converting nitriles to amides, as demonstrated in the preparation of nicotinamide from 3-cyanopyridine using bacteria from genera such as Rhodococcus. google.com

Cyclization Reactions Involving the Nitrile Group

The nitrile functionality is a versatile handle for constructing fused ring systems through intramolecular cyclization. A notable example is the Thorpe-Ziegler ring cyclization, which has been used to convert nicotinonitrile precursors into furo[2,3-b]pyridine (B1315467) derivatives. ekb.eg This reaction typically involves the formation of an enamine intermediate which then undergoes intramolecular attack on the nitrile group.

In other pathways, the nitrile group participates in cyclization after initial modification or reaction with another reagent. For example, a 3-cyano-pyridinone can be converted into a carboxamide, which then undergoes cyclization with a keto function to produce a pyrido[2,3-d]pyrimidine (B1209978) system. mdpi.com These examples highlight the potential of the nitrile group in this compound to act as an anchor point for building fused heterocyclic structures.

| Reaction Type | Precursor Class | Reagents/Conditions | Resulting Fused System |

| Thorpe-Ziegler Cyclization | Nicotinonitriles | Base-catalyzed intramolecular reaction | Furo[2,3-b]pyridine ekb.eg |

| Amide-Keto Cyclization | 3-Cyano-pyridinone (via nitrile) | 1. Conversion to carboxamide 2. Acid-catalyzed cyclization | Pyrido[2,3-d]pyrimidine mdpi.com |

Reactions at the Amino Group

The secondary amino bridge connecting the two pyridine (B92270) rings is a crucial site for condensation, annulation, and derivatization, enabling significant expansion of the molecular scaffold.

Condensation and Annulation Reactions

The secondary amine in 2-aminopyridine (B139424) derivatives readily participates in condensation and annulation reactions with suitable electrophiles. A key example is the reaction of 2-aminopyridines with functionalized maleimides, such as 1-methyl-4-(methylsulfanyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. beilstein-journals.org This reaction proceeds via nucleophilic substitution, where the exocyclic amino group attacks the maleimide (B117702) ring. beilstein-journals.org

Depending on the substituents on the 2-aminopyridine ring, two different outcomes are possible. When an electron-donating group is present, an intramolecular cyclization occurs, involving the pyridine ring nitrogen, to form a fused pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine system. beilstein-journals.org Conversely, with an electron-withdrawing group on the pyridine ring, the reaction stops after the initial substitution, yielding N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides. beilstein-journals.org

| 2-Aminopyridine Substituent | Reagent | Product Type |

| Electron-donating group (e.g., -CH₃) | Functionalized Maleimide | Fused Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine beilstein-journals.org |

| Electron-withdrawing group (e.g., -Br) | Functionalized Maleimide | N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide beilstein-journals.org |

Derivatization for Scaffold Expansion

The amino group serves as a point for derivatization to expand the molecular framework. One significant transformation is guanylation, where 2-aminopyridines are reacted with reagents like N,N′-diBoc-S-methylisothiourea in the presence of a promoter such as mercuric chloride (HgCl₂). mdpi.com This reaction introduces a guanidinyl group, which can be a key pharmacophore or a handle for further modifications, effectively expanding the chemical space accessible from the parent amine. mdpi.com

Heterocyclic Fusions and Annulations

The combined functionalities of this compound allow for the synthesis of diverse and complex fused heterocyclic systems. These reactions can involve the nitrile group, the amino group, or a combination of functionalities across the molecule.

As discussed, reactions at the amino group can lead to fused pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines through annulation with maleimide derivatives. beilstein-journals.org This transformation builds a new heterocyclic ring system directly onto the aminopyridine core.

Simultaneously, the nitrile group can be leveraged to create different fused structures. The Thorpe-Ziegler cyclization provides a route to furo[2,3-b]pyridines, fusing a furan (B31954) ring to the nicotinonitrile portion of the molecule. ekb.eg Furthermore, multistep sequences that begin with the transformation of the nitrile group can culminate in the formation of other fused systems, such as pyrido[2,3-d]pyrimidines. mdpi.com The reactivity at these distinct sites underscores the value of this compound as a versatile platform for generating novel, complex heterocyclic scaffolds.

| Fused Heterocyclic System | Key Reactive Site(s) | Illustrative Reaction Pathway |

| Furo[2,3-b]pyridine | Nitrile Group | Thorpe-Ziegler Cyclization ekb.eg |

| Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine | Amino Group & Pyridine Nitrogen | Annulation with functionalized maleimides beilstein-journals.org |

| Pyrido[2,3-d]pyrimidine | Nitrile Group (via modification) | Hydrolysis to amide followed by intramolecular cyclization mdpi.com |

Formation of Polycyclic Systems Containing the Nicotinonitrile Moiety

The inherent reactivity of the ortho-amino and cyano functionalities on the nicotinonitrile ring of this compound provides a versatile platform for the construction of various polycyclic systems. These reactions typically proceed through cyclocondensation with bifunctional reagents, leading to the formation of new heterocyclic rings fused to the pyridine core.

One of the most common strategies involves the reaction with reagents containing a reactive methylene (B1212753) group adjacent to a carbonyl or another activating group. For instance, the condensation of 2-aminonicotinonitrile derivatives with α,β-unsaturated ketones can lead to the formation of pyrido[2,3-d]pyrimidine systems. This transformation is believed to occur via an initial Michael addition of the amino group to the unsaturated ketone, followed by cyclization and subsequent aromatization.

Furthermore, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, can be conceptually applied. While this compound is not a dinitrile itself, its reaction with molecules that can introduce a second nitrile group or a functionality that can be converted into one, opens avenues for intramolecular cyclization to form fused systems. The reaction typically requires a strong base to deprotonate the α-carbon to one of the nitrile groups, initiating an intramolecular nucleophilic attack on the other nitrile group.

The following table summarizes representative examples of reagents that can be used for the synthesis of polycyclic systems from 2-aminonicotinonitrile precursors, a class of compounds to which this compound belongs.

| Reagent | Resulting Polycyclic System | Reaction Type |

| α,β-Unsaturated Ketones | Pyrido[2,3-d]pyrimidines | Michael Addition/Cyclization |

| Diethyl Oxalate | Pyrido[2,3-d]pyrimidine-2,4-diones | Condensation/Cyclization |

| Isothiocyanates | Pyrido[2,3-d]pyrimidine-2-thiones | Addition/Cyclization |

| Malononitrile (B47326) Dimer | Pyrido[2,3-d]pyridines | Condensation/Cyclization |

Synthesis of Fused Pyridine Derivatives

Building upon the principles of polycyclic system formation, this compound is a key starting material for a variety of fused pyridine derivatives. The strategic selection of reaction partners allows for the regioselective construction of different heterocyclic rings fused to the nicotinonitrile moiety.

A significant application is the synthesis of pyrido[2,3-d]pyrimidines, which are of considerable interest due to their biological activities. The reaction of 2-aminonicotinonitrile derivatives with various acylating or thioacylating agents, followed by intramolecular cyclization, is a common route to these fused systems. For example, treatment with acid chlorides or anhydrides can lead to the formation of an N-acyl intermediate, which upon base-catalyzed cyclization, yields the corresponding pyrido[2,3-d]pyrimidin-4-one. nih.gov

Another important class of fused pyridines accessible from 2-aminonicotinonitrile precursors are furo[2,3-b]pyridines. This transformation can be achieved through a Thorpe-Ziegler type cyclization of an O-alkylated intermediate. For instance, reaction with an α-haloester followed by base-induced intramolecular cyclization can yield the furo[2,3-b]pyridine scaffold.

The table below illustrates some of the key fused pyridine systems that can be synthesized from 2-aminonicotinonitrile precursors and the corresponding reagents.

| Reagent | Fused Pyridine Derivative |

| Acid Chlorides/Anhydrides | Pyrido[2,3-d]pyrimidin-4-ones |

| Diethyl Oxalate | Pyrido[2,3-d]pyrimidine-2,4-diones |

| α-Haloesters | Furo[2,3-b]pyridines |

| Hydrazonoyl Chlorides | Pyrazolo[3,4-b]pyridines |

Oxidative and Reductive Transformations

The response of this compound to oxidative and reductive conditions is dictated by the various functional groups present in the molecule. The pyridine rings, the amino bridge, and the nitrile group can all potentially undergo transformation.

Oxidative Transformations:

The pyridine rings are generally resistant to oxidation, but the amino group is susceptible. Oxidation of 2-aminopyridine derivatives can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of nitroso or nitro derivatives. More vigorous oxidation can lead to cleavage of the pyridine ring. In the context of this compound, selective oxidation of the exocyclic amino group without affecting the pyridine rings would be a synthetic challenge. The formation of N-oxides by treating the pyridine nitrogen atoms with oxidizing agents like m-CPBA is a plausible transformation.

Reductive Transformations:

The nitrile group is the most readily reducible functionality in the molecule. Catalytic hydrogenation (e.g., using H₂/Pd-C) or reduction with metal hydrides (e.g., LiAlH₄) can convert the nitrile group to a primary amine (aminomethyl group). This transformation provides a route to novel derivatives with a flexible side chain.

The pyridine rings can also be reduced under more forcing conditions. For example, catalytic hydrogenation at high pressure and temperature or the use of reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) can lead to the corresponding piperidine (B6355638) derivatives. A study on the reduction of pyridine derivatives using samarium diiodide in the presence of water has shown that cyano functionalities can be eliminated, potentially affording the corresponding aminopyridine.

The following table provides a summary of potential oxidative and reductive transformations of this compound.

| Transformation | Reagent/Condition | Potential Product |

| Oxidation | m-CPBA | N-oxide derivatives |

| Mild Oxidizing Agent | Nitroso or Nitro derivatives | |

| Reduction | H₂/Pd-C or LiAlH₄ | 2-(Pyridine-2-ylamino)-3-(aminomethyl)pyridine |

| High pressure H₂/Catalyst | Piperidine derivatives | |

| SmI₂/H₂O | 2-(Pyridine-2-ylamino)pyridine |

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool in organic synthesis for the efficient and regioselective introduction of new functional groups. In this compound, the pyridine-2-ylamino moiety can act as a directing group, facilitating the activation of specific C-H bonds within the molecule.

The nitrogen atom of the amino bridge and the nitrogen of the pyridine ring can coordinate to a transition metal catalyst, forming a stable metallacyclic intermediate. This pre-coordination brings the catalytic center in close proximity to specific C-H bonds, enabling their selective cleavage and subsequent functionalization.

In the case of N-aryl-2-aminopyridines, the pyridyl group is known to direct the ortho-C-H functionalization of the aryl ring. rsc.org By analogy, in this compound, the 2-aminopyridine moiety can be expected to direct the C-H functionalization of the nicotinonitrile ring. This would likely occur at the C-4 position of the nicotinonitrile ring, which is ortho to the amino substituent.

Palladium and rhodium are common catalysts for such transformations, enabling the introduction of various functional groups, including aryl, alkyl, and carbonyl moieties. acs.org For instance, a palladium-catalyzed C(sp²)–H pyridocarbonylation of N-aryl-2-aminopyridines has been reported to yield 11H-pyrido[2,1-b]quinazolin-11-ones, where the pyridyl group acts as an intramolecular nucleophile. acs.orgfao.org This suggests that intramolecular C-H functionalization reactions of this compound could lead to novel polycyclic aromatic systems.

The table below outlines potential directed C-H functionalization reactions for this compound.

| Reaction Type | Catalyst | Potential Functionalization Site |

| Arylation | Palladium | C-4 of the nicotinonitrile ring |

| Carbonylation | Palladium | C-4 of the nicotinonitrile ring |

| Alkylation | Rhodium | C-4 of the nicotinonitrile ring |

| Olefination | Palladium | C-4 of the nicotinonitrile ring |

Coordination Chemistry and Supramolecular Assemblies of 2 Pyridine 2 Ylamino Nicotinonitrile

Ligand Properties of 2-(Pyridine-2-ylamino)nicotinonitrile in Metal Complexation

The coordination behavior of this compound is dictated by the arrangement of its nitrogen atoms, which can act as Lewis basic sites for metal ion binding. The presence of two pyridine (B92270) rings and a nitrile group offers several potential coordination modes, making it a versatile building block for various coordination compounds.

This compound possesses three potential nitrogen donor sites for metal coordination: the two pyridine nitrogen atoms and the nitrogen atom of the nitrile group. The most common chelation mode involves the formation of a stable five-membered ring through the coordination of the nitrogen atom from one pyridine ring and the exocyclic amino nitrogen atom. nih.gov This bidentate N,N-chelation is a prevalent motif in related dipyridylamine-type ligands. nih.gov

Protonation studies on the closely related dipyridin-2-ylamine show that protonation occurs at one of the pyridine nitrogen atoms, which can influence the subsequent coordination behavior. nih.gov In its neutral form, the ligand can also act as a bridging ligand, connecting two metal centers. Furthermore, the nitrile group, while a weaker donor, can participate in coordination, particularly in the formation of polynuclear or higher-dimensional structures. The specific chelation mode adopted is influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent system used in the synthesis. nih.gov

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the stoichiometry and structure of the resulting complex.

Synthesis of Ni(II) Complexes: Nickel(II) complexes can be prepared by reacting this compound with a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), in a solvent like ethanol (B145695). jscimedcentral.comresearchgate.net The mixture is typically refluxed to facilitate complex formation, followed by cooling to induce crystallization. The resulting complexes are often colored, with green being a common color for octahedral Ni(II) complexes. jscimedcentral.com Characterization is carried out using techniques such as elemental analysis, infrared (IR) spectroscopy, and magnetic susceptibility measurements to confirm the composition and geometry of the complex. researchgate.net

Synthesis of Cu(I/II) Complexes: Both Cu(I) and Cu(II) complexes of pyridine-based ligands can be synthesized. For Cu(I) complexes, a Cu(I) salt like copper(I) chloride (CuCl) is reacted with the ligand in a suitable solvent. jscimedcentral.com For Cu(II) complexes, copper(II) salts such as copper(II) chloride (CuCl₂) are used. mdpi.com The synthesis often results in colored solutions from which the solid complex can be isolated. mdpi.com The coordination environment of the copper ion can vary from tetrahedral for Cu(I) to square planar or octahedral for Cu(II). jscimedcentral.comnih.gov

Synthesis of Ag(I) Complexes: Silver(I) complexes are typically synthesized by reacting the ligand with a silver(I) salt, such as silver(I) nitrate (B79036) (AgNO₃), in a solvent like ethanol. jscimedcentral.comfigshare.com These reactions are often carried out in the dark to prevent the photoreduction of Ag(I). The resulting complexes can have various coordination geometries, with linear or trigonal planar being common for Ag(I). figshare.com

The table below summarizes representative synthetic conditions for metal complexes with pyridine-based ligands.

| Metal Ion | Metal Salt | Ligand-to-Metal Ratio | Solvent | Reaction Conditions |

| Ni(II) | NiCl₂·6H₂O | 2:1 | Ethanol | Reflux |

| Cu(II) | CuCl₂ | 2:1 | Methanol | Room Temperature |

| Ag(I) | AgNO₃ | 2:1 | Ethanol | Room Temperature, Dark |

Structural Analysis of Coordination Compounds

The structural elucidation of metal complexes of this compound is crucial for understanding their properties and potential applications. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.

For instance, in related copper(II) complexes with pyridyl-containing ligands, distorted square-pyramidal or octahedral geometries are commonly observed. nih.govnih.gov The ligand typically acts as a bidentate chelator, with the metal ion also coordinated to other ligands such as anions or solvent molecules. nih.gov In silver(I) complexes, linear or bent geometries are often found, with the silver ion coordinated to two ligand molecules. figshare.com The packing of these complexes in the crystal lattice is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

The table below presents selected crystallographic data for representative metal complexes with related pyridine-based ligands.

| Complex | Crystal System | Space Group | Metal Coordination Geometry |

| [Cu(2-aminopyridine)₂(O₂CC₇H₁₅)₂] | Monoclinic | P2₁/n | Distorted Octahedral |

| [Ag(2-amino-3-methylpyridine)₂]NO₃ | Monoclinic | P2₁/c | Bent |

| [Ni(pyridine)₄Cl₂] | Tetragonal | I4₁/acd | Octahedral |

Spectroscopic techniques provide valuable insights into the electronic structure and coordination environment of the metal ions in the complexes.

UV-Vis Spectroscopy: The formation of metal complexes is often accompanied by changes in the UV-Vis absorption spectrum of the ligand. researchgate.net The spectra of the complexes typically show bands corresponding to intra-ligand transitions, which may be shifted upon coordination, as well as new bands arising from ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. researchgate.netresearchgate.net For instance, Cu(II) complexes often exhibit a broad d-d absorption band in the visible region. rsc.org

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II). nih.gov The ESR spectra of Cu(II) complexes can provide information about the geometry of the complex and the nature of the metal-ligand bonding. nih.govethz.ch For example, the g-values obtained from the ESR spectrum can help to distinguish between different coordination geometries. ethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. up.ac.za Upon complexation, the chemical shifts of the ligand's protons and carbons can change significantly, providing evidence for coordination. up.ac.za For paramagnetic complexes, the NMR signals are often broadened, but can still provide useful structural information. researchgate.net

The table below summarizes typical spectroscopic data for metal complexes with pyridine-based ligands.

| Technique | Complex Type | Observed Features |

| UV-Vis | Cu(II) | Shift in ligand bands, new d-d transition bands |

| ESR | Cu(II) | Anisotropic signals with g |

| ¹H NMR | Diamagnetic (e.g., Ag(I)) | Downfield shift of pyridine proton signals |

Applications in Supramolecular Chemistry

The ability of this compound to form hydrogen bonds and participate in other non-covalent interactions makes it a valuable component in the construction of supramolecular assemblies. nih.gov The exocyclic amino group can act as a hydrogen bond donor, while the pyridine and nitrile nitrogen atoms can act as hydrogen bond acceptors. nih.gov These interactions can be used to direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. mdpi.commdpi.com

The presence of both hydrogen bond donor and acceptor sites allows for the formation of self-complementary hydrogen-bonded structures. Furthermore, the pyridine rings can engage in π-π stacking interactions, which further stabilize the supramolecular architecture. nih.gov A significant application in supramolecular chemistry is in the area of anion recognition, where the polarized N-H bonds can interact with anions through hydrogen bonding. nih.gov The design of receptors for specific anions is an active area of research, with potential applications in sensing and separation. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information on the compound “this compound” to generate a detailed article covering the requested topics of its coordination chemistry, supramolecular assemblies, and catalytic applications.

While research exists on related compounds such as other aminopyridine derivatives, nicotinonitriles, and general pyridine-based ligands, the strict instructions to focus solelely on "this compound" and not introduce information outside the explicit scope of the outline prevent the use of analogous data from these related structures.

Therefore, the generation of the requested article with detailed research findings and data tables is not possible at this time due to the lack of available, specific scientific data for "this compound" in the specified fields.

Advanced Applications and Mechanistic Studies in Functional Systems

Exploration in Materials Science and Optoelectronics

The inherent properties of the pyridine (B92270) and nicotinonitrile moieties, such as their aromaticity, electron-donating and -withdrawing capabilities, and potential for hydrogen bonding, make them valuable building blocks for functional materials.

The electronic behavior of molecules derived from the 2-aminopyridine (B139424) framework is a key area of investigation. Theoretical studies, often employing Density Functional Theory (DFT), provide significant insights into their electronic and energetic characteristics. researchgate.net These calculations help determine properties like total energy, binding energy, HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gaps, dipole moments, and electrophilicity indices, which together define the molecule's reactivity and stability. researchgate.net

For instance, in related 2-N-phenylamino-nitropyridine isomers, the distribution of electron density in the frontier orbitals is crucial. The HOMO is typically distributed over the N-amine group and the pyridine ring's C-C and C-N bonds, while the LUMO is concentrated over the nitro group attached to the pyridine ring. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's potential as a semiconductor. Theoretical calculations for 2-N-phenylamino-3-nitro-4-methylpyridine and its isomer showed a HOMO-LUMO energy gap of approximately 3.13 eV and 3.16 eV, respectively, which corresponds well with experimental observations from UV-Vis absorption spectra. nih.gov These properties suggest that such pyridine derivatives have potential applications in optoelectronics.

| Compound | Theoretical HOMO-LUMO Energy Gap (eV) | Corresponding Wavelength (nm) |

|---|---|---|

| 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP) | 3.13 | 396 |

| 2-N-phenylamino-3-nitro-6-methylpyridine (PA3N6MP) | 3.1617 | 392 |

The specific chemical properties of pyridine derivatives facilitate their integration into larger material systems. Recent research has demonstrated the potential of dyes derived from pyridine compounds in the development of "smart materials." nih.gov For example, derivatives of 2-N-phenylamino-3-nitro-6-methylpyridine have been successfully incorporated into chitosan-based polymers to create functional packaging films. nih.gov These materials exhibit desirable properties such as excellent color intensity, stability, and low toxicity, highlighting the utility of the pyridine scaffold in creating advanced functional materials. nih.gov

Mechanistic Biochemical Interaction Studies (Focus on Molecular Mechanisms)

The pyridine-nicotinonitrile scaffold is prominent in medicinal chemistry, largely due to its ability to interact with various biological targets. Mechanistic studies, combining enzymatic assays and computational modeling, have been crucial in elucidating these interactions at a molecular level.

Derivatives of 2-aminopyridine have been extensively studied as inhibitors of various enzymes, particularly cholinesterases, which are key targets in Alzheimer's disease research. nih.gov A series of pyridine diamines were designed as dual binding site inhibitors of cholinesterases (ChEs). nih.gov Many of these compounds function as mixed or uncompetitive inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the nanomolar range. nih.gov

Kinetic analysis of a potent lupinine (B175516) triazole derivative, which also contains a substituted aromatic moiety, revealed a mixed-type inhibition mechanism for AChE. mdpi.com This type of inhibition suggests the compound can bind to both the free enzyme and the enzyme-substrate complex, a characteristic often associated with dual binding site inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.comnih.gov Similarly, studies on other pyridine derivatives with carbamic functions showed a mixed inhibition mechanism, confirming their ability to interact with both the CAS and PAS of AChE. nih.gov

Beyond cholinesterases, nicotinonitrile derivatives have shown inhibitory activity against other enzymes. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from o-aminonicotinonitrile precursors, have demonstrated potent inhibition of PIM-1 kinase, an enzyme implicated in cancer. nih.gov

| Compound Class/Derivative | Target Enzyme | Inhibition Constant/Potency | Inhibition Mechanism | Source |

|---|---|---|---|---|

| Pyridine Diamine (Compound 9) | EeAChE | Ki = 0.312 µM | Mixed/Uncompetitive | nih.gov |

| Pyridine Diamine (Compound 22) | eqBChE | Ki = 0.099 µM | Mixed | nih.gov |

| Pyridine Carbamate (Compound 8) | hAChE | IC50 = 0.153 µM | Mixed | nih.gov |

| Pyrido[2,3-d]pyrimidine (Compound 4) | PIM-1 Kinase | IC50 = 11.4 nM | Not specified | nih.gov |

| Pyrido[2,3-d]pyrimidine (Compound 10) | PIM-1 Kinase | IC50 = 17.2 nM | Not specified | nih.gov |

Molecular docking is a powerful computational tool used to predict the binding modes of ligands within the active sites of proteins. physchemres.org This technique has been widely applied to understand how 2-(Pyridine-2-ylamino)nicotinonitrile derivatives interact with their biological targets.

Docking studies of furo[2,3-b]pyridine (B1315467) derivatives, which share the nicotinonitrile core, revealed strong binding affinities for cancer-related kinases such as AKT1, estrogen receptor alpha (ERα), and HER2. cncb.ac.cnnih.gov These studies suggest a mechanism involving the disruption of key cellular signaling pathways. cncb.ac.cnnih.gov Similarly, docking simulations of novel pyridin-2-yl urea (B33335) inhibitors against Apoptosis signal-regulating kinase 1 (ASK1) predicted two possible binding modes, which were further evaluated using more advanced binding free energy calculations to discriminate the most likely interaction. nih.gov

In the context of cholinesterase inhibition, molecular docking confirmed that 2-amino-pyridinic moieties form hydrogen bonds with key residues like Phe295 and Arg296 in the mid-gorge pocket of the enzyme. nih.gov For pyrido[2,3-d]pyrimidine derivatives targeting PIM-1 kinase, docking studies elucidated the specific binding interactions responsible for their potent inhibitory activity. nih.gov These computational models are essential for rational drug design, allowing for the optimization of ligand structures to enhance binding affinity and selectivity. nih.gov

| Compound Class | Protein Target | Predicted Binding Affinity | Key Interacting Residues/Interactions | Source |

|---|---|---|---|---|

| Furo[2,3-b]pyridine derivatives | AKT1, ERα, HER2 | Strong binding affinities reported | Disruption of key cellular signaling pathways | cncb.ac.cnnih.gov |

| Pyridin-2-yl urea derivatives | ASK1 Kinase | IC50 = 1.55 nM (for compound 2) | Two alternative binding modes predicted, approaching the DFG-loop | nih.gov |

| Pyridine diamine derivatives | hAChE | Not specified | Hydrogen bonds with Phe295 and Arg296 | nih.gov |

| Pyrido[2,3-d]pyrimidine (Compound 4) | PIM-1 Kinase | IC50 = 11.4 nM | Specific binding interactions highlighted in the study | nih.gov |

| Uridine derivatives | SARS-CoV-2 Main Protease | -6.0 to -7.8 kcal/mol | Binding near catalytic residues HIS41 and CYS145 | physchemres.org |

Chemosensors and Analytical Applications

Chemosensors are molecules designed to produce a detectable signal upon binding to a specific analyte. mdpi.com The pyridine scaffold is frequently used in the design of chemosensors due to its coordinating ability with metal ions.

Researchers have developed pyridine-based chemosensors for the selective and sensitive detection of various metal ions. For example, a water-soluble sensor containing a pyridine Schiff base was synthesized for the naked-eye detection of silver (Ag⁺) ions in aqueous solutions. rsc.org This sensor exhibited excellent specificity and a low detection limit of 4.18 x 10⁻⁶ M, showing a distinct color change from light yellow to red in the presence of Ag⁺. rsc.org

Another Schiff base sensor, (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS), was developed for the detection of copper (Cu(II)), aluminum (Al(III)), and iron (Fe(III)) ions. mdpi.com This sensor demonstrated high selectivity, detecting Cu(II) colorimetrically and Al(III) and Fe(III) ions through fluorescence. mdpi.com The detection limits were found to be 324 µg/L for Cu(II), 20 µg/L for Al(III), and 45 µg/L for Fe(III), which are below the safe drinking water guidelines for these metals. mdpi.com The interaction between the sensor and the analyte gives rise to a change in the receptor's signal, which can be recorded for quantitative analysis. mdpi.com The development of such sensors has practical applications in environmental monitoring and biological sample analysis. mdpi.com

| Chemosensor | Target Analyte | Detection Method | Detection Limit | Observable Change |

|---|---|---|---|---|

| Pyridine Schiff Base | Ag⁺ | Colorimetric | 4.18 x 10⁻⁶ M | Color change from light yellow to red |

| (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS) | Cu(II) | Colorimetric | 324 µg/L | Change in UV-Vis absorption |

| Al(III) | Fluorescent | 20 µg/L | Fluorescence enhancement | |

| Fe(III) | Fluorescent | 45 µg/L | Fluorescence enhancement |

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Future synthetic research will likely prioritize the development of greener, more efficient methods for creating 2-(pyridine-2-ylamino)nicotinonitrile and its analogues. A major focus will be on improving atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product. nih.gov Traditional multi-step syntheses can be wasteful, and researchers are increasingly looking towards strategies that minimize byproducts.

One promising avenue is the expanded use of multicomponent reactions (MCRs). bcrcp.ac.in MCRs allow for the construction of complex molecules like nicotinonitrile derivatives in a single step from three or more starting materials, significantly improving efficiency and reducing waste. researchgate.net For instance, one-pot methods for synthesizing nicotinonitrile derivatives have been developed using chalcones and malononitrile (B47326). nih.gov Future work could explore novel MCRs that directly incorporate the 2-aminopyridine (B139424) moiety, further streamlining the process.

Furthermore, a shift towards more sustainable reaction conditions is anticipated. This includes the use of eco-friendly solvents, such as eucalyptol, which has been explored as an alternative to conventional solvents like chloroform (B151607) and ethanol (B145695) in the synthesis of nicotinonitriles. researchgate.net The development and application of nanocatalysts also represent a key area for greening the synthesis of pyridine-based compounds. bcrcp.ac.in These catalysts can enhance reaction rates and selectivity under milder conditions, reducing energy consumption and environmental impact.

Exploration of Structure-Function Relationships through Advanced Computational Modeling

Advanced computational modeling is set to become an indispensable tool for understanding and predicting the properties of this compound derivatives. Quantum chemical methods, particularly Density Functional Theory (DFT), will be crucial for analyzing how structural modifications influence the electronic and optical properties of these molecules. nih.gov Such calculations can predict vibrational spectra (IR and Raman), electronic transitions (UV-Vis absorption), and the distribution of electron density, providing insights that are vital for designing molecules with specific functions. nih.gov

A key focus will be on elucidating structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the scaffold—for example, by adding substituents to either the pyridine (B92270) or nicotinonitrile rings—and calculating the resulting changes in molecular descriptors, researchers can build predictive models. nih.gov These models can accelerate the discovery of compounds with enhanced biological activity or material properties. For instance, studies on other pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can significantly enhance antiproliferative activity against cancer cell lines. nih.govmdpi.com Computational analysis of electrostatic potential maps can help rationalize these findings and guide the synthesis of more potent analogues. nih.gov

Design of Next-Generation Functional Materials Based on the this compound Scaffold

The unique electronic and structural features of the this compound scaffold make it a promising building block for next-generation functional materials. The pyridine and nicotinonitrile moieties are known to be components of molecules with interesting optical and electronic properties. researchgate.net

Future research will likely explore the potential of these derivatives in optoelectronics. Nicotinonitrile compounds have been investigated as nonlinear optical (NLO) materials and as fluorescent materials. researchgate.net By strategically adding electron-donating and electron-accepting groups to the molecular framework, it may be possible to tune the charge-transfer characteristics and enhance these properties. The ability of the pyridine rings to coordinate with metal ions also opens the door to creating novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in catalysis, sensing, or as luminescent materials, similar to how terpyridine-based materials are used. researchgate.net The development of polymers incorporating the this compound unit could also lead to new materials with unique thermal, mechanical, or electronic properties.

Deepening Understanding of Mechanistic Aspects in Molecular Interactions

A deeper understanding of the non-covalent interactions involving the this compound scaffold is crucial for its application in medicinal chemistry and materials science. Future research will employ a combination of experimental techniques and computational modeling to probe these interactions in detail.

Molecular docking studies will continue to be a vital tool for exploring how these molecules interact with biological targets, such as enzymes or receptors. researchgate.netcolab.wsnih.gov These simulations can predict binding affinities and binding modes, providing a rational basis for designing more effective therapeutic agents. For example, docking studies on related furo[2,3-b]pyridine (B1315467) derivatives have suggested mechanisms involving the disruption of key cellular signaling pathways in cancer. nih.gov

Beyond biological systems, understanding intermolecular interactions is key to controlling the solid-state properties of these materials. Spectroscopic techniques can be used to study how molecules interact in the crystalline state. nih.gov For instance, investigations into the structurally similar 2-phenylamino nicotinic acid revealed that intermolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen dictates the crystal structure. nih.gov Similar studies on this compound could reveal how its distinct hydrogen bonding capabilities (NH donor, pyridine and nitrile acceptors) influence crystal packing, which in turn affects material properties like solubility and stability. Computational studies can complement these experiments by quantifying the strength of various intermolecular forces, such as hydrogen bonds and π-π stacking. nih.govresearchgate.net

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of research on this compound will be intrinsically linked to the adoption of emerging technologies. In chemical synthesis, techniques like flow chemistry offer precise control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. The automation of synthesis and purification using robotic platforms will also accelerate the creation and screening of libraries of derivatives.

In the realm of characterization, advanced spectroscopic and analytical methods will provide unprecedented detail about the structure and properties of these compounds. While standard techniques like NMR, FT-IR, and mass spectrometry will remain fundamental nih.govresearchgate.net, more specialized methods will offer deeper insights. For example, single-crystal X-ray diffraction provides the definitive molecular structure and reveals how molecules are arranged in the solid state. nih.gov Advanced techniques for studying photophysical properties will be essential for developing applications in optoelectronics. The integration of high-throughput screening methods with automated synthesis will create a powerful platform for rapidly discovering new derivatives with desirable biological activities or material properties, significantly accelerating the pace of innovation in this field.

Q & A

How can the synthesis of 2-(Pyridine-2-ylamino)nicotinonitrile be optimized to improve yield and purity?

Methodological Answer: